molecular formula C12H10N2O2S B495307 Methyl 2-(2-pyridinylsulfanyl)nicotinate

Methyl 2-(2-pyridinylsulfanyl)nicotinate

Cat. No.: B495307
M. Wt: 246.29g/mol
InChI Key: HNEDGIRTGXCNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-pyridinylsulfanyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position of the pyridine ring and a 2-pyridinylsulfanyl substituent. Its structure combines the electron-deficient pyridine core with a sulfur-containing moiety, which may influence reactivity, stability, and binding interactions in biological systems .

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29g/mol

IUPAC Name

methyl 2-pyridin-2-ylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2S/c1-16-12(15)9-5-4-8-14-11(9)17-10-6-2-3-7-13-10/h2-8H,1H3

InChI Key

HNEDGIRTGXCNSZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC=C1)SC2=CC=CC=N2

Canonical SMILES

COC(=O)C1=C(N=CC=C1)SC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiator is the 2-pyridinylsulfanyl group , which contrasts with other nicotinate derivatives bearing substituents such as bromomethyl, hydroxymethyl, or alkynyl groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at 2-Position Key Functional Groups Synthesis Method (Reference)
Methyl 2-(2-pyridinylsulfanyl)nicotinate 2-Pyridinylsulfanyl Methyl ester, pyridine-sulfur bond Condensation with thiadicidinic acid
Methyl 5-(bromomethyl)nicotinate Bromomethyl Methyl ester, bromine substituent Radical bromination with NBS/AIBN
Methyl 2-(hydroxymethyl)nicotinate Hydroxymethyl Methyl ester, hydroxyl group Hydrolysis of acetoxymethyl precursor
Ethyl 2-(phenylethynyl)nicotinate Phenylethynyl Ethyl ester, alkyne linkage Sonogashira coupling

Hydrolytic Stability

Nicotinate esters exhibit varying susceptibility to hydrolysis, influenced by substituent electronic and steric effects. For example:

  • Methyl nicotinate (unsubstituted) has a hydrolysis half-life >95 hours in human serum albumin (HSA), indicating high stability .
  • 2-Butoxyethyl nicotinate hydrolyzes rapidly (t₁/₂ <15 min) due to its bulky alkoxy group, which enhances esterase accessibility .
  • This compound : While direct data is unavailable, the electron-withdrawing pyridinylsulfanyl group likely accelerates hydrolysis compared to unsubstituted methyl nicotinate, akin to brominated analogs that undergo faster degradation .

Enzyme Interactions

  • The 2-pyridinylsulfanyl group may enhance binding to sulfur-recognizing enzymes (e.g., cysteine proteases) compared to non-sulfur analogs like methyl 2-hex-1-ynylnicotinate .

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